![molecular formula C16H13NO5S3 B2422864 Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900015-23-8](/img/structure/B2422864.png)

Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

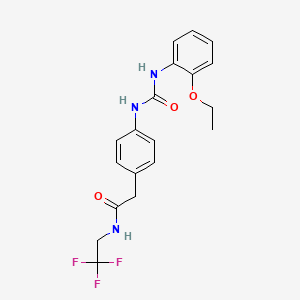

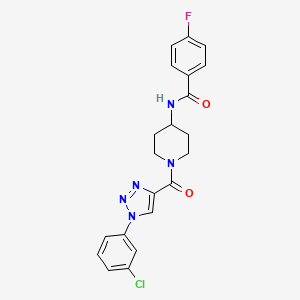

“Methyl 3-{4-[(2-thienylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate” is a chemical compound with the molecular formula C16H13NO5S3 . It is also known by other synonyms such as "methyl 3-[4-(thiophene-2-sulfonamido)phenoxy]thiophene-2-carboxylate" .

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a phenoxy group via a sulfonyl-amino linkage . The molecular weight of this compound is approximately 395.47 g/mol .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.486±0.06 g/cm3 and a predicted boiling point of 548.0±60.0 °C . Other physical and chemical properties such as solubility, stability, and reactivity are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates are synthesized from 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles. These compounds can be further modified to produce 4-arylsulfonyl-3-carboxamidothiophenes, useful in various chemical syntheses (Stephens, Price, & Sowell, 1999).

- The compound's structure can be analyzed using single crystal X-ray diffraction, along with IR, 1H, and 13C NMR spectroscopy, providing detailed insights into its molecular configuration (Ramazani, Kazemizadeh, Ślepokura, & Lis, 2011).

Medical and Biological Research

- Certain derivatives of the compound have been found to strongly affect the oxygen affinity of human hemoglobin A, indicating potential for clinical or biological applications, such as in ischemia, stroke, tumor radiotherapy, blood storage, or as blood substitutes (Randad, Mahran, Mehanna, & Abraham, 1991).

- Methyl 3-amino-2-thiophene carboxylate's reactions with orthoesters produce N-(2-carbomethoxy thienyl) imidates, leading to novel [3,2-d]4(3H)thienopyrimidinones. These reactions offer valuable insights for chemical synthesis and mechanistic studies (Hajjem, Khoud, & Baccar, 2010).

Analytical and Industrial Applications

- Gas chromatography has been used to separate and determine this compound, offering a simple, fast, and accurate method for its analysis in the pharmaceutical industry (Feng, 2004).

- Sulfonated aromatic diamine monomers related to the compound have been synthesized for use in nanofiltration membranes, showing increased water flux and dye rejection, indicative of applications in water treatment and dye processing (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Pharmacological Studies

- Derivatives of the compound have been utilized in the design and synthesis of highly active peroxisome proliferator‐activated receptor (PPAR) β/δ inverse agonists, showing prolonged cellular activity and potential therapeutic applications (Toth, Lieber, Scheer, Schumann, Schober, Nockher, Adhikary, Müller-Brüsselbach, Müller, & Diederich, 2016).

Propriétés

IUPAC Name |

methyl 3-[4-(thiophen-2-ylsulfonylamino)phenoxy]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5S3/c1-21-16(18)15-13(8-10-24-15)22-12-6-4-11(5-7-12)17-25(19,20)14-3-2-9-23-14/h2-10,17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMYESIKVCRIFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2422785.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2422790.png)

![5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2422791.png)

![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2422792.png)

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-(2-phenoxyethyl)urea](/img/structure/B2422800.png)

![1-(4-Chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2422802.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(pyrimidin-2-ylthio)acetamide](/img/structure/B2422803.png)